

Quantitative Activity Data (IC₅₀) of NVP-AEW541

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Compound Focus: Nvp-aew541

CAS No.: 475488-34-7

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The table below summarizes the inhibitory activity (IC₅₀) of **NVP-AEW541** against IGF-1R and other related kinases from multiple experimental settings.

Assay Type / Target	IC ₅₀ Value	Experimental Context / Cell Line	Citation
IGF-1R (Cell-free)	0.15 µM	In vitro kinase assay	[1]
IGF-1R (Cell-free)	0.086 µM	In vitro kinase assay	[2]
IGF-1R (Cellular)	0.065 µM (65 nM)	HEK293 cells, inhibition of autophosphorylation	[1]
IGF-1R (Cellular)	0.086 µM (86 nM)	Sf21 insect cells, recombinant human IGF-1R	[1]
Insulin Receptor (InsR) (Cell-free)	0.14 µM	In vitro kinase assay	[1]
Insulin Receptor (InsR) (Cellular)	2.3 µM	A14 cells, inhibition of autophosphorylation	[3]
Insulin Receptor (InsR) (Cellular)	0.892 µM (892 nM)	HEK293 cells, inhibition of autophosphorylation	[1]
Flt-3	0.42 µM	Cell-free assay	[1]

Assay Type / Target	IC ₅₀ Value	Experimental Context / Cell Line	Citation
c-Src	2.4 μM	Cell-free assay	[1]
PDGFR	2.0 μM	Cell-free assay	[1]
c-Kit	3.3 μM	Cell-free assay	[1]
HER1 (EGFR)	>10 μM	A431 cells	[3]
Bcr-Abl	>10 μM	32D-Bcr-Abl cells	[3]

Key Experimental Protocols

Here are the methodologies for key experiments used to characterize **NVP-AEW541**.

In Vitro Kinase Assay

This protocol measures the direct inhibition of the purified IGF-1R kinase domain by **NVP-AEW541** [1] [2].

- **Procedure:** Kinase reactions are carried out in 96-well plates at room temperature. The reaction is terminated by adding EDTA. A portion of the mixture is transferred to a PVDF membrane mounted on a vacuum manifold. After spotting, the membrane is washed with phosphoric acid and ethanol. The incorporated radioactivity is counted after adding a scintillation cocktail.
- **Data Analysis:** IC₅₀ values are calculated by linear regression analysis of the percentage inhibition of **NVP-AEW541**, typically tested in duplicate at four different concentrations.

Cellular Autophosphorylation Assay

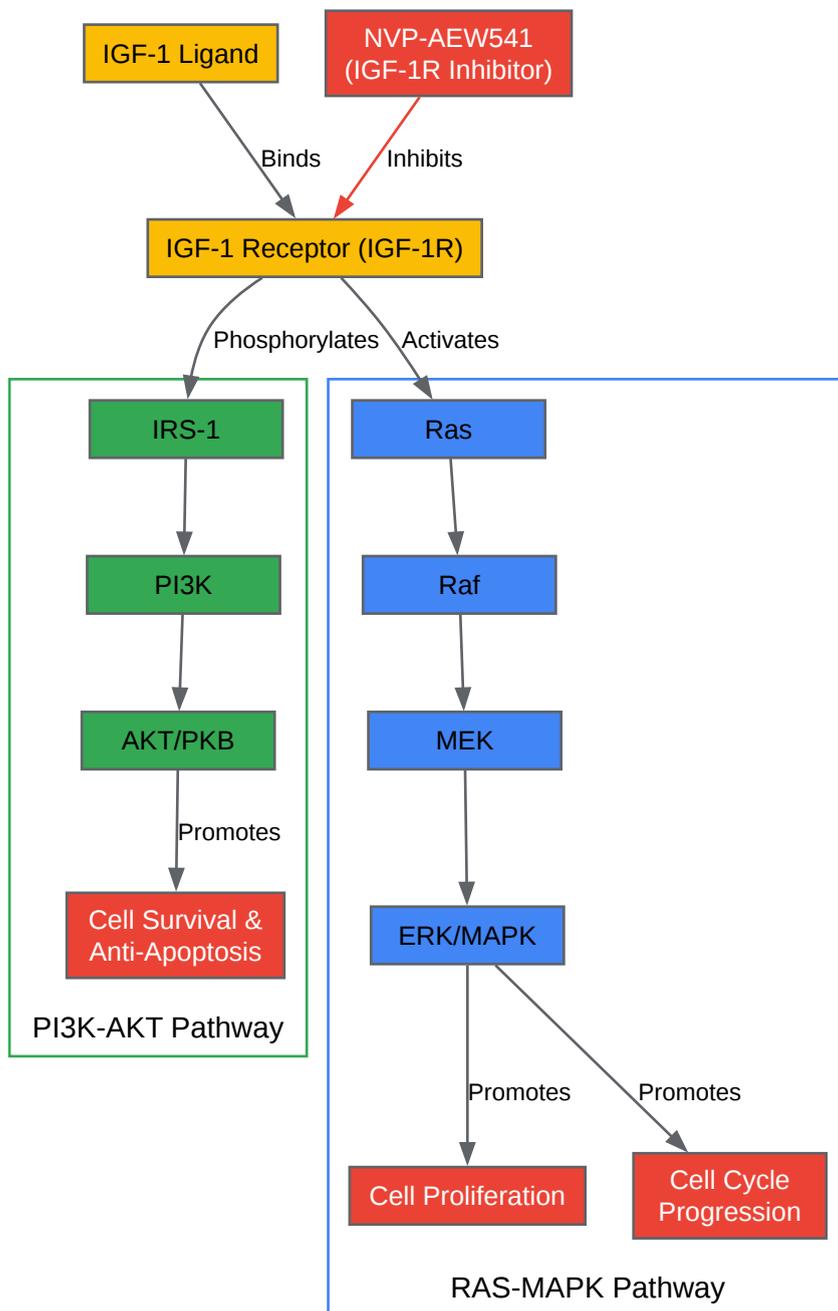
This assay evaluates the ability of **NVP-AEW541** to inhibit ligand-induced IGF-1R phosphorylation in whole cells [1] [4].

- **Cell Pretreatment:** Cells are pretreated with **NVP-AEW541** for 60 minutes.
- **Receptor Stimulation:** IGF-1 is added to the culture medium to stimulate IGF-1R autophosphorylation for about 10 minutes.

- **Detection:** Cells are lysed, and the level of receptor phosphorylation is detected and quantified by Western blot analysis using specific antibodies.

Mechanism of Action and Signaling Pathway

NVP-AEW541 is an ATP-competitive, orally active inhibitor that binds to the tyrosine kinase domain of IGF-1R, blocking its enzymatic activity [1] [5]. The following diagram illustrates the IGF-1R signaling pathway and the inhibitory mechanism of **NVP-AEW541**.



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The diagram shows that **NVP-AEW541** inhibits the IGF-1R tyrosine kinase, thereby blocking downstream PI3K-AKT and RAS-MAPK signaling pathways. This leads to **cell cycle arrest at the G1/S checkpoint** and the **induction of apoptosis** in tumor cells [4] [6].

Biological Effects and Research Applications

In cellular models, **NVP-AEW541** demonstrates potent anti-tumor effects by disrupting key cancer cell processes.

- **Proliferation & Survival:** **NVP-AEW541** suppressed IGF-I-mediated survival, proliferation, and colony formation in soft agar in MCF-7 breast cancer cells [1] [3].
- **Apoptosis & Cell Cycle:** The inhibitor induces apoptosis and G1/S cell cycle arrest in colorectal cancer cells, characterized by caspase-3 activation, downregulation of Bcl-2, and upregulation of p21 and p27 [4].
- **In Vivo Efficacy:** Oral administration of **NVP-AEW541** (20-50 mg/kg, twice daily) inhibited the growth of NWT-21 fibrosarcoma xenografts in mice and caused shrinkage of neuroblastoma xenografts, with good tolerability [1] [3].

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